molecular formula C19H22N2O2S B2548663 N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide CAS No. 670268-23-2

N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide

Cat. No. B2548663
CAS RN: 670268-23-2
M. Wt: 342.46
InChI Key: HSZBONUUXFFUAT-UHFFFAOYSA-N
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Description

The compound "N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide" is a chemical entity that has been the subject of various studies due to its interesting structural features and potential biological activities. The compound contains a morpholine ring, a thiophene unit, and a benzamide moiety, which are common structural elements in medicinal chemistry, often associated with a wide range of biological activities .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, N-Benzoyl-N'-dialkylthiourea derivatives, which share some structural similarities with the target compound, have been synthesized and characterized using methods such as FTIR and NMR . Another related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, was synthesized through a condensation reaction involving isocyanato compounds and amination with morpholine . These methods could potentially be adapted for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of closely related compounds has been determined using X-ray crystallography. For example, the crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide revealed that the morpholine ring adopts a chair conformation and the thiophene ring is dihedrally angled with respect to the morpholine and benzamide rings . This information provides insight into the conformational preferences of the target compound's structural components.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various studies. For instance, the antifungal activity of N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes has been investigated, indicating that these compounds can interact with biological targets . Additionally, the synthesis of mixed ligand complexes with N-Acyl-thioureas suggests that the target compound may also form complexes with metals, which could influence its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been characterized. For example, the crystal structure, hydrogen bonding, and supramolecular aggregation of N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides have been studied, providing information on the stability and solid-state behavior of these compounds . The radiolabelling of 4-iodo-N-(2-morpholinoethyl)benzamide with isotopes of iodine has been optimized, which could be relevant for the target compound if radiolabelling is desired for imaging or tracking purposes .

Scientific Research Applications

Antifungal Applications

N-Benzoyl-N'-dialkylthiourea derivatives, including morpholinothiocarbonyl benzamide and its Co(III) complexes, have been synthesized and studied for their antifungal activity. These compounds show potential against major pathogens causing significant plant diseases such as Botrytis cinerea, Myrothecium, and Verticillium dahliae dleb, highlighting the importance of morpholine derivatives in agricultural science to protect crops from fungal diseases (Zhou Weiqun et al., 2005).

Synthesis and Structural Studies

Research has also focused on the synthesis and structure of metal complexes involving morpholino derivatives. For instance, the cyclization of (2-bromophenyl)thioacetic acid morpholide in the presence of copper(II) chloride leads to the formation of 2-(morpholin-4-yl)-1-benzothiophene, indicating a pathway involving intermediate complex formation. This study provides insight into the structural and synthetic versatility of morpholino derivatives in coordinating with metals (M. Petrov et al., 2020).

Trypanocidal Activity and Toxicity Studies

The synthesis and characterization of thiobenzamides and their derivatives, including morpholin-4-yl (phenyl) methanethione, have been conducted to evaluate their trypanocidal activity and toxicity. These studies reveal the compounds' weak trypanocidal activities but highlight their potential use in cancer treatment due to toxicity against brine shrimp larvae, Artemia salina Leach (Finagnon H. Agnimonhan et al., 2012).

Radiolabelling for Imaging Studies

Radiolabelling of analogues, such as 4-iodo-N-(2-morpholinoethyl)benzamide, with radioisotopes (Na123I and Na125I) has been optimized, offering potential applications in nuclear medicine for imaging or therapeutic purposes. The stability and high radiochemical conversion rates of these labelled compounds suggest their utility in diagnostic and research settings (C. Tsopelas, 1999).

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their specific structure and functional groups. Some similar compounds have shown significant antifungal, antibacterial, antioxidant, insecticide, anticonvulsant, analgesic, antitumor, anti-inflammatory, and anti-HSV activity .

Safety and Hazards

The safety and hazards of these compounds can vary widely depending on their specific structure and functional groups. Some similar compounds have been evaluated for their cytotoxicity using various cancer and normal cell lines .

Future Directions

The future directions for research on these compounds could include further investigations into their biological activities, the development of more efficient synthesis methods, and the exploration of their potential applications in various fields .

properties

IUPAC Name

N-[3-(morpholin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c22-18(14-5-2-1-3-6-14)20-19-16(13-21-9-11-23-12-10-21)15-7-4-8-17(15)24-19/h1-3,5-6H,4,7-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZBONUUXFFUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2CN3CCOCC3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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